N-[1-(2-methoxyethyl)piperidin-4-yl]cyclopropanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2-methoxyethyl)piperidin-4-yl]cyclopropanesulfonamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds with piperidine moieties are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design .
Preparation Methods
The synthesis of N-[1-(2-methoxyethyl)piperidin-4-yl]cyclopropanesulfonamide involves multiple steps, starting with the preparation of the piperidine ring. One common method is the hydrogenation of pyridine, followed by functionalization to introduce the methoxyethyl group. The cyclopropanesulfonamide moiety can be introduced through a cyclization reaction involving a suitable sulfonamide precursor .
Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
N-[1-(2-methoxyethyl)piperidin-4-yl]cyclopropanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-[1-(2-methoxyethyl)piperidin-4-yl]cyclopropanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders.
Industry: It is used in the development of new materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of N-[1-(2-methoxyethyl)piperidin-4-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action .
Comparison with Similar Compounds
N-[1-(2-methoxyethyl)piperidin-4-yl]cyclopropanesulfonamide can be compared with other piperidine derivatives, such as:
N-(2-Methoxyethyl)-1-methylpiperidin-4-amine: Similar in structure but lacks the cyclopropanesulfonamide moiety.
2-(1-Methylpiperidin-4-yl)ethanamine: Another piperidine derivative with different functional groups.
N-Methyl-2-(4-methylpiperidin-1-yl)ethanamine: Contains a methyl group instead of the methoxyethyl group
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C11H22N2O3S |
---|---|
Molecular Weight |
262.37 g/mol |
IUPAC Name |
N-[1-(2-methoxyethyl)piperidin-4-yl]cyclopropanesulfonamide |
InChI |
InChI=1S/C11H22N2O3S/c1-16-9-8-13-6-4-10(5-7-13)12-17(14,15)11-2-3-11/h10-12H,2-9H2,1H3 |
InChI Key |
JYRSVLOVUXMJBW-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1CCC(CC1)NS(=O)(=O)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.